N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide
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Overview
Description
N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide typically involves the reaction of 2-furylmethylamine with a thiadiazole derivative under specific conditions. The process begins with the preparation of the thiadiazole ring, which is achieved through the cyclization of appropriate precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials for OLEDs.
Mechanism of Action
The mechanism of action of N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, making it effective against bacterial and cancer cells. The compound may inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
- **N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
Uniqueness
N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide stands out due to its unique combination of the thiadiazole ring and the trimethoxybenzamide moiety. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent.
Properties
CAS No. |
5868-80-4 |
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Molecular Formula |
C17H18N4O5S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18N4O5S/c1-23-12-7-10(8-13(24-2)14(12)25-3)15(22)19-17-21-20-16(27-17)18-9-11-5-4-6-26-11/h4-8H,9H2,1-3H3,(H,18,20)(H,19,21,22) |
InChI Key |
MUIHPVLSRCSIEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)NCC3=CC=CO3 |
Origin of Product |
United States |
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